Methyl alpha-cyanocinnamate

Catalog No.
S776721
CAS No.
3695-84-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl alpha-cyanocinnamate

CAS Number

3695-84-9

Product Name

Methyl alpha-cyanocinnamate

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N

Organic Synthesis:

  • Precursor for pharmaceuticals and agrochemicals: Methyl alpha-cyanocinnamate can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Its cyano and ester functionalities can undergo diverse chemical transformations, allowing researchers to access complex molecules with potential biological activities. [Source: Sigma-Aldrich, "METHYL ALPHA-CYANOCINNAMATE AldrichCPR" ]

Liquid Crystals:

  • Formation of thermotropic and photoresponsive liquid crystals: Methyl alpha-cyanocinnamate exhibits liquid crystalline behavior under certain conditions. Researchers have explored its potential in the development of thermotropic and photoresponsive liquid crystals, which find applications in displays and optical devices. [Source: "Synthesis and Mesomorphic Properties of Novel Methyl (E)-2-Cyano-3-Substituted Cinnamates" in Molecules (2010) ]

Material Science:

  • Development of functional polymers: The cyano group in methyl alpha-cyanocinnamate can participate in various polymerization reactions, enabling the creation of functional polymers with specific properties. These polymers can be explored for various applications in material science, such as conducting polymers and optoelectronic materials. [Source: "Syntheses and Polymerization of Novel Cyano-Containing Cinnamate Derivatives" in Macromolecules (2004) ]

Biological Activity:

  • Evaluation of potential antitumor and antifungal properties: Some studies have investigated the potential antitumor and antifungal activities of methyl alpha-cyanocinnamate. However, further research is needed to fully understand its biological effects and potential therapeutic applications. [Source: "Synthesis and biological evaluation of a series of novel 2-substituted-3-cyanoacrylic acid derivatives" in European Journal of Medicinal Chemistry (2010) ]

Methyl alpha-cyanocinnamate is an organic compound with the chemical formula C11H9NO2C_{11}H_{9}NO_{2} and is identified by the Chemical Abstracts Service number 14533-86-9. It features a cinnamate structure, characterized by a vinyl group conjugated to a carbonyl group, with a cyano group at the alpha position. This compound is notable for its potential applications in organic synthesis and as a building block in various

, particularly:

  • Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds, such as methyl cyanoacetate, leading to the formation of α-cyanocinnamates. The reaction can be catalyzed by various agents, including potassium nickel(II) phosphonitride .
  • Hydrolysis: In biological systems, methyl alpha-cyanocinnamate can undergo hydrolysis, where it is converted into its corresponding carboxylic acid and alcohol. This reaction highlights its susceptibility to enzymatic breakdown in vivo.
  • Copolymerization: Methyl alpha-cyanocinnamate can be copolymerized with styrene through free-radical mechanisms, resulting in copolymers that exhibit unique properties and functionalities .

Methyl alpha-cyanocinnamate has been studied for its biological activities, which include:

  • Antimicrobial Properties: Some studies suggest that compounds related to methyl alpha-cyanocinnamate exhibit antimicrobial effects, potentially useful in pharmaceutical applications.
  • Cytotoxicity: Research indicates that certain derivatives may possess cytotoxic properties against cancer cell lines, making them candidates for further investigation in cancer therapy.

The synthesis of methyl alpha-cyanocinnamate can be achieved through various methods:

  • Knoevenagel Condensation: The primary method involves the reaction of benzaldehyde with methyl cyanoacetate under basic conditions, often using catalysts like potassium nickel(II) phosphonitride. This method typically yields high purity and good yields of the product .
  • Dealkoxycarbonylation: Another approach includes the dealkoxycarbonylation of related compounds, which can also lead to the formation of methyl alpha-cyanocinnamate through stereoselective routes .

Methyl alpha-cyanocinnamate finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its ability to copolymerize with other monomers makes it useful in developing new materials with tailored properties.
  • Flavoring and Fragrance: Due to its structural characteristics, it may also be explored for use in flavoring and fragrance formulations.

Studies examining the interactions of methyl alpha-cyanocinnamate with biological systems have shown promising results:

  • Enzymatic Interactions: Research indicates that this compound may interact with specific enzymes, affecting metabolic pathways and potentially leading to therapeutic applications.
  • Cellular Uptake: Investigations into how this compound is absorbed and metabolized by cells are ongoing, which could provide insights into its efficacy and safety profile.

Methyl alpha-cyanocinnamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Methyl cinnamateCinnamateLacks the cyano group; primarily used in flavoring.
Ethyl α-cyanocinnamateCinnamateSimilar structure; ethyl group instead of methyl.
Benzyl α-cyanocinnamateCinnamateContains a benzyl group; potential for increased reactivity.
Methyl 2-cyanoacrylateAcrylateContains an acrylate structure; used in adhesives.

Methyl alpha-cyanocinnamate's unique cyano group distinguishes it from these similar compounds, impacting its reactivity and potential applications in synthesis and material science.

The carbon-13 NMR spectrum recorded at 100 MHz in deuterated chloroform displays eight distinct carbon signals, providing detailed information about the molecular framework [2]. The carbonyl carbon appears at 162.44 ppm, characteristic of an α,β-unsaturated ester system [2]. The quaternary carbon bearing the cyano group resonates at 155.72 ppm, while the nitrile carbon itself appears at 116.24 ppm, consistent with conjugated cyanide systems [2].

The aromatic carbons span a range from 129.97 to 134.06 ppm, with the ipso carbon (directly attached to the vinyl system) appearing at 134.06 ppm, ortho carbons at 131.99 ppm, and meta/para carbons at 129.97 ppm [2]. The vinyl carbon (β-position) resonates at 103.22 ppm, significantly upfield due to the electron-donating effect of the aromatic ring [2]. The methoxy carbon appears at 53.04 ppm, typical for aliphatic carbons attached to oxygen [2].

The chemical shift pattern confirms the extended conjugation throughout the molecule and supports the assigned (E)-stereochemistry [4]. Comparison with related α-cyanoacrylate compounds shows excellent agreement with literature values for similar structural motifs [4].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides crucial information about the functional groups present in methyl alpha-cyanocinnamate, with characteristic absorption bands that confirm the molecular structure and bonding patterns [5] [6].

Carbonyl and Nitrile Stretching Vibrations

The most prominent feature in the infrared spectrum is the intense carbonyl absorption at 1700-1750 cm⁻¹, characteristic of α,β-unsaturated ester systems [5] [6]. This frequency range reflects the conjugation of the carbonyl group with the adjacent double bond and cyano group, resulting in a slight shift from typical aliphatic ester values [7]. The strong intensity of this band (extinction coefficient approximately 1800 M⁻¹cm⁻¹) makes it highly diagnostic for compound identification [6].

The nitrile stretching vibration appears as a strong, sharp band at 2240-2260 cm⁻¹, falling within the expected range for aromatic conjugated nitriles [5] [6]. This frequency is slightly higher than aliphatic nitriles (2240-2220 cm⁻¹) due to the electron-withdrawing effect of the aromatic system and the α,β-unsaturated ester moiety [8]. The intensity and sharpness of this band provide excellent confirmation of the cyano functionality [9].

Aromatic and Vinyl Stretching Regions

The aromatic carbon-hydrogen stretching vibrations appear in the 3030-3100 cm⁻¹ region, characteristic of sp² hybridized carbon-hydrogen bonds [6] [10]. These bands are typically of medium intensity and provide confirmation of the aromatic ring system. The vinyl carbon-hydrogen stretching associated with the α-proton appears in this same region, overlapping with the aromatic absorptions [6].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1650 cm⁻¹ and 1495-1615 cm⁻¹ regions [6] [10]. These absorptions are characteristic of substituted benzene rings and provide fingerprint information for structural confirmation. The pattern and intensity of these bands support the monosubstituted aromatic system present in the molecule [6].

Ester and Fingerprint Regions

The carbon-oxygen stretching vibrations associated with the ester functionality appear as strong bands in the 1200-1300 cm⁻¹ region [6] [10]. These absorptions arise from both the C-O-C ester linkage and the C-O bond of the methoxy group. The intensity and multiplicity of these bands provide confirmation of the methyl ester structure [6].

The fingerprint region (690-900 cm⁻¹) contains characteristic out-of-plane bending vibrations of the aromatic ring and vinyl system [6] [10]. These bands, while complex, provide additional structural confirmation and can be used for compound identification through spectral matching [6].

Mass Spectrometric Evaluation

Mass spectrometry analysis of methyl alpha-cyanocinnamate reveals characteristic fragmentation patterns that provide structural information and confirm the molecular formula [11] [12]. The electron ionization mass spectrum shows a molecular ion peak at m/z 187, corresponding to the molecular weight of the compound [11].

Molecular Ion and Base Peak Analysis

The molecular ion peak at m/z 187 appears as the base peak (100% relative intensity), indicating relatively stable molecular ion formation under electron ionization conditions [11]. This stability likely results from the extended conjugation throughout the molecule, which delocalizes the positive charge effectively [11]. The isotope pattern confirms the molecular formula C₁₁H₉NO₂, with the M+1 peak at m/z 188 showing the expected intensity for the ¹³C contribution [11].

The high abundance of the molecular ion peak is characteristic of aromatic compounds with extended conjugation, where the radical cation can be stabilized through resonance structures involving the aromatic ring, double bond, and cyano group [13]. This stability makes the molecular ion peak highly reliable for molecular weight determination and structural confirmation [11].

Fragmentation Pathway Analysis

The fragmentation pattern reveals several characteristic pathways that provide structural information about the molecule [11]. The most significant fragment ion appears at m/z 156 (65% relative intensity), corresponding to the loss of the methoxy group (M-31). This fragmentation is typical of methyl esters and occurs through α-cleavage adjacent to the carbonyl group [13].

A fragment at m/z 128 (45% relative intensity) corresponds to the loss of the entire methoxycarbonyl group (M-59), indicating cleavage of the C-CO₂CH₃ bond [11]. This fragmentation pattern is characteristic of α,β-unsaturated esters and provides confirmation of the ester functionality [13].

The phenyl cation at m/z 77 (30% relative intensity) results from the loss of the entire side chain, leaving the protonated benzene ring [11]. This fragment is common in aromatic compounds and provides confirmation of the benzene ring structure [13]. Additional aromatic fragments at m/z 51 (C₄H₃⁺, 20% relative intensity) support the aromatic nature of the compound [11].

Analytical Applications

The mass spectrometric data provides excellent analytical capabilities for compound identification and purity assessment [11]. The molecular ion peak serves as the quantitation ion for analytical methods, while the fragment ions at m/z 156 and 128 can be used as confirmation ions for enhanced specificity [11]. The fragmentation pattern is sufficiently characteristic to allow unambiguous identification of methyl alpha-cyanocinnamate in complex mixtures [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides detailed three-dimensional structural information about methyl alpha-cyanocinnamate, including bond lengths, bond angles, and crystal packing arrangements [15]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c .

Unit Cell Parameters and Crystal Structure

The unit cell parameters determined from X-ray diffraction data are: a = 7.892(2) Å, b = 12.457(3) Å, c = 10.681(3) Å, β = 102.45(2)°, with a unit cell volume of 1024.6(4) ų . The crystal structure contains four molecules per unit cell (Z = 4), with a calculated density of 1.214 g/cm³ .

The molecular structure confirms the (E)-configuration of the double bond, with the phenyl ring and cyano group positioned on opposite sides of the double bond . The molecule adopts a planar conformation with the aromatic ring, double bond, and cyano group all lying essentially in the same plane, maximizing conjugation .

Bond Length and Angle Analysis

The crystallographic analysis reveals characteristic bond lengths that confirm the conjugated nature of the system . The C=C double bond length is 1.345(3) Å, typical for conjugated alkenes . The C≡N bond length is 1.142(3) Å, consistent with nitrile functionality . The C=O bond length of 1.203(3) Å is characteristic of α,β-unsaturated esters .

The bond angles around the double bond confirm the sp² hybridization and planar geometry . The C-C=C angle is 121.8(2)°, while the C=C-CN angle is 118.7(2)°, indicating effective conjugation between the double bond and cyano group . The aromatic ring shows typical bond lengths and angles for substituted benzene systems .

Crystal Packing and Intermolecular Interactions

The crystal packing analysis reveals that molecules are held together primarily by van der Waals forces and weak π-π stacking interactions between aromatic rings . The molecules arrange in a herringbone pattern typical of aromatic compounds, with adjacent molecules oriented at angles that minimize steric repulsion .

Intermolecular C-H···N hydrogen bonds between aromatic protons and nitrile groups contribute to crystal stability . The distances and angles of these interactions fall within typical ranges for weak hydrogen bonds, providing additional stabilization to the crystal structure . The absence of strong hydrogen bond donors or acceptors limits the intermolecular interactions to these weaker forces .

Chromatographic Techniques for Purity Assessment

Chromatographic analysis provides essential tools for purity assessment and quality control of methyl alpha-cyanocinnamate, utilizing multiple separation mechanisms to achieve analytical objectives [16] .

High-Performance Liquid Chromatography

High-performance liquid chromatography using reversed-phase conditions provides excellent separation and quantitation capabilities for methyl alpha-cyanocinnamate [16] . Using a C18 column (250 × 4.6 mm, 5 μm) with an acetonitrile/water gradient mobile phase, the compound elutes at 18.5 minutes with excellent peak shape and resolution [16].

The chromatographic performance parameters demonstrate high efficiency with 8500 theoretical plates and an asymmetry factor of 1.15, indicating minimal peak tailing [16]. The resolution factor (Rs = 2.1) provides adequate separation from potential impurities, while the capacity factor (k' = 4.2) ensures appropriate retention for accurate quantitation [16].

UV detection at 254 nm provides excellent sensitivity due to the extended conjugation in the molecule [16]. The method achieves a limit of detection of 0.5 μg/mL and a limit of quantitation of 1.5 μg/mL, suitable for purity assessment requirements [16]. Purity determination shows 99.2% purity with well-resolved impurity peaks allowing for accurate quantitation of minor components [16].

Ultra-High-Performance Liquid Chromatography

Ultra-high-performance liquid chromatography (UHPLC) using a C18 column (100 × 2.1 mm, 1.8 μm) provides enhanced efficiency and reduced analysis time [18]. The compound elutes at 7.2 minutes with improved theoretical plate count (15,000) and better peak symmetry (asymmetry factor = 1.05) [18].

The enhanced resolution (Rs = 3.5) and reduced analysis time (10 minutes total) make UHPLC particularly suitable for high-throughput applications [18]. The method maintains excellent sensitivity and precision while providing faster results and reduced solvent consumption [18].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides complementary analytical capabilities, particularly for volatile impurities and degradation products . Using a DB-5 column (30 m × 0.25 mm) with a temperature program from 60-280°C, the compound elutes at 12.8 minutes with excellent peak symmetry (1.08) .

The mass spectrometric detection provides structural confirmation and enhanced specificity through characteristic fragmentation patterns . The method achieves excellent sensitivity with a signal-to-noise ratio of 250:1 and mass spectrum quality score of 95%, enabling confident identification and quantitation .

Thin-Layer Chromatography

Thin-layer chromatography using silica gel plates with hexane/ethyl acetate (7:3) mobile phase provides a rapid screening method for purity assessment . The compound shows an Rf value of 0.45 and appears as a blue spot under UV illumination at 254 nm .

While less quantitative than HPLC methods, TLC provides valuable preliminary information about compound purity and can detect major impurities or degradation products . The method is particularly useful for reaction monitoring and preliminary purity assessment .

Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) using CO₂/ethanol (90:10) mobile phase provides unique selectivity for chiral separations and environmentally friendly analysis . Using a Chiralpak AD-H column, the compound elutes at 6.8 minutes with good peak symmetry (1.12) .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Serafimova et al. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, doi: 10.1038/nchembio.925, published online 1 April 2012 http://www.nature.com/naturechemicalbiology
Streuff et al. A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, doi: 10.1038/nchem.518, published online 31 January 2010 http://www.nature.com/nchem

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